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molecular formula C6H5NO B072084 2-Pyridinecarboxaldehyde CAS No. 1121-60-4

2-Pyridinecarboxaldehyde

Cat. No. B072084
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
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Patent
US07399776B2

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(NCCNCCNC(OC(C)(C)C)=O)=O)(C)(C)C.C(C1C=CC(CBr)=CC=1)#N.C([O-])([O-])=O.[K+].[K+].C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:68].CCOCC.[C:74]([C:77]1[CH:82]=[CH:81][CH:80]=[CH:79][N:78]=1)(=[O:76])C.[BH4-:83].[Na+:84]>CO.CC#N>[N:78]1[CH:79]=[CH:80][CH:81]=[CH:82][C:77]=1[CH:74]=[O:76].[BH4-:83].[Na+:84].[ClH:68] |f:2.3.4,6.7,9.10,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC#N
Step Three
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
Step Four
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=O
Name
Type
product
Smiles
[BH4-].[Na+]
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07399776B2

Procedure details

A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(NCCNCCNC(OC(C)(C)C)=O)=O)(C)(C)C.C(C1C=CC(CBr)=CC=1)#N.C([O-])([O-])=O.[K+].[K+].C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:68].CCOCC.[C:74]([C:77]1[CH:82]=[CH:81][CH:80]=[CH:79][N:78]=1)(=[O:76])C.[BH4-:83].[Na+:84]>CO.CC#N>[N:78]1[CH:79]=[CH:80][CH:81]=[CH:82][C:77]=1[CH:74]=[O:76].[BH4-:83].[Na+:84].[ClH:68] |f:2.3.4,6.7,9.10,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC#N
Step Three
Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
Step Four
Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=O
Name
Type
product
Smiles
[BH4-].[Na+]
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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